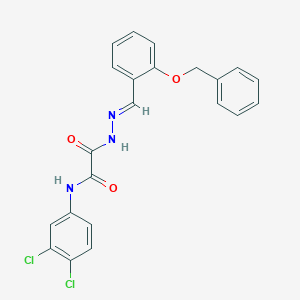![molecular formula C18H11BrN4OS B422849 (4Z)-10-bromo-4-[(2-methyl-1H-indol-3-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B422849.png)
(4Z)-10-bromo-4-[(2-methyl-1H-indol-3-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is a complex heterocyclic compound that incorporates multiple functional groups, including indole, thiazole, and imidazole moieties. This compound is of significant interest due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one typically involves multi-step reactions starting from readily available precursors. The key steps include the formation of the indole and thiazole rings, followed by their fusion with the imidazole ring system. Common reagents used in these reactions include brominating agents, such as N-bromosuccinimide (NBS), and various catalysts to facilitate the cyclization processes .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would require optimization of reaction conditions to ensure high yield and purity, as well as the use of industrial-grade equipment and reagents.
Chemical Reactions Analysis
Types of Reactions
7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like NaBH4, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane (DCM) or dimethyl sulfoxide (DMSO).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, altering the compound’s properties .
Scientific Research Applications
7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various enzymes and receptors, potentially inhibiting or modulating their activity. This can lead to a range of biological effects, depending on the specific targets involved .
Comparison with Similar Compounds
Similar Compounds
2-(7-bromo-1H-indol-3-yl)ethanamine: Shares the indole and bromine moieties but lacks the thiazole and imidazole rings.
5-methoxy-2-methyl-3-indoleacetic acid: Contains the indole ring but differs in the functional groups attached.
Uniqueness
7-bromo-2-[(2-methyl-1H-indol-3-yl)methylene][1,3]thiazolo[2’,3’:2,3]imidazo[4,5-b]pyridin-3(2H)-one is unique due to its complex structure, which combines multiple heterocyclic rings and functional groups. This complexity contributes to its diverse chemical reactivity and potential biological activities, making it a valuable compound for scientific research .
Properties
Molecular Formula |
C18H11BrN4OS |
|---|---|
Molecular Weight |
411.3g/mol |
IUPAC Name |
(4Z)-10-bromo-4-[(2-methyl-1H-indol-3-yl)methylidene]-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one |
InChI |
InChI=1S/C18H11BrN4OS/c1-9-12(11-4-2-3-5-13(11)21-9)7-15-17(24)23-16-14(22-18(23)25-15)6-10(19)8-20-16/h2-8,21H,1H3/b15-7- |
InChI Key |
FNNKAIOZYKTRRJ-CHHVJCJISA-N |
SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 |
Isomeric SMILES |
CC1=C(C2=CC=CC=C2N1)/C=C\3/C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C=C3C(=O)N4C5=C(C=C(C=N5)Br)N=C4S3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 4-[2-(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)hydrazino]benzoate](/img/structure/B422766.png)
![4-{(E)-[(4-Chlorobenzoyl)hydrazono]methyl}-2-methoxyphenyl 3-chloro-1-benzothiophene-2-carboxylate](/img/structure/B422768.png)
![2-thioxodihydro-4,5,6(1H)-pyrimidinetrione 5-[(2-methoxyphenyl)hydrazone]](/img/structure/B422769.png)
![methyl 4-{[4-(1,3-dihydro-2H-isoindol-2-yl)benzylidene]amino}benzoate](/img/structure/B422772.png)
![2,7-dimethyl-N'-(2-nitrobenzylidene)imidazo[1,2-a]pyridine-3-carbohydrazide](/img/structure/B422774.png)

![N'-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-2-hydroxypropanohydrazide](/img/structure/B422779.png)
![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(1-naphthyl)-2-oxoacetamide](/img/structure/B422780.png)
![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(5-chloro-2-methylphenyl)-2-oxoacetamide](/img/structure/B422783.png)
![2-{(2E)-2-[(6-bromo-1,3-benzodioxol-5-yl)methylidene]hydrazinyl}-N-(2-methoxyphenyl)-2-oxoacetamide](/img/structure/B422784.png)
![2-{2-[2-(benzyloxy)benzylidene]hydrazino}-2-oxo-N-(1-phenylethyl)acetamide](/img/structure/B422786.png)

![2-{2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]hydrazino}-N-(2,5-dimethoxyphenyl)-2-oxoacetamide](/img/structure/B422790.png)
![2-[benzyl(phenylsulfonyl)amino]-N-(2,4-dimethylphenyl)acetamide](/img/structure/B422791.png)
